



# Application Notes and Protocols: Diphenyl Diselenide-Catalyzed Baeyer-Villiger Oxidations

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

The Baeyer-Villiger oxidation is a powerful and reliable synthetic transformation for the conversion of ketones to esters and lactones. This reaction has found extensive application in the synthesis of complex molecules, including natural products and pharmaceuticals. While traditionally carried out with stoichiometric peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), the development of catalytic and more environmentally benign methods is of significant interest. **Diphenyl diselenide** ((PhSe)<sub>2</sub>) has emerged as an effective pre-catalyst for Baeyer-Villiger oxidations, utilizing green oxidants such as hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>). This approach offers a milder and more sustainable alternative to classical methods.

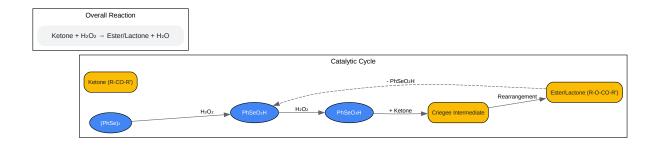
This document provides detailed application notes and experimental protocols for the **diphenyl diselenide**-catalyzed Baeyer-Villiger oxidation, intended to guide researchers in utilizing this methodology for their synthetic needs.

# Catalytic Cycle of Diphenyl Diselenide in Baeyer-Villiger Oxidations

The catalytic cycle of **diphenyl diselenide** in the Baeyer-Villiger oxidation with hydrogen peroxide involves the in-situ formation of the active selenium-based oxidizing agent. **Diphenyl diselenide** itself is a pre-catalyst and is first oxidized by hydrogen peroxide to generate



phenylseleninic acid (PhSeO<sub>2</sub>H). Phenylseleninic acid is the key catalytic species that, upon reaction with another molecule of hydrogen peroxide, is thought to form peroxy-phenylseleninic acid (PhSeO<sub>3</sub>H). This powerful oxidizing agent then reacts with the ketone substrate in a manner analogous to the classical Baeyer-Villiger mechanism, involving the formation of a Criegee-type intermediate. Subsequent rearrangement leads to the formation of the corresponding ester or lactone and regenerates phenylseleninic acid, thus completing the catalytic cycle.



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Caption: Catalytic cycle of diphenyl diselenide in Baeyer-Villiger oxidations.

## **Data Presentation**

The following tables summarize the quantitative data for the **diphenyl diselenide**-catalyzed Baeyer-Villiger oxidation of various ketones with hydrogen peroxide.

Table 1: Oxidation of Cyclic Ketones



Entry	Substr ate (Keton e)	Cataly st Loadin g (mol%)	Oxidan t (equiv. )	Solven t	Temp. (°C)	Time (h)	Produ ct (Lacto ne)	Yield (%)
1	Cyclohe xanone	5	H <sub>2</sub> O <sub>2</sub> (2)	2- Propan ol	80	24	ε- Caprola ctone	95
2	Cyclope ntanone	5	H <sub>2</sub> O <sub>2</sub> (2)	2- Propan ol	80	24	δ- Valerola ctone	88
3	Adama ntanone	10	H <sub>2</sub> O <sub>2</sub> (3)	tert- Butanol	80	48	Adama ntanone lactone	92
4	4-tert- Butylcy clohexa none	5	H <sub>2</sub> O <sub>2</sub> (2)	2- Propan ol	80	24	4-tert- Butyl-ε- caprola ctone	93

Table 2: Oxidation of Aromatic Ketones



Entry	Substr ate (Keton e)	Cataly st Loadin g (mol%)	Oxidan t (equiv. )	Solven t	Temp. (°C)	Time (h)	Produ ct (Ester)	Yield (%)
1	Acetop henone	10	H <sub>2</sub> O <sub>2</sub> (3)	tert- Butanol	80	48	Phenyl acetate	75
2	Benzop henone	10	H <sub>2</sub> O <sub>2</sub> (3)	tert- Butanol	80	72	Phenyl benzoat e	68
3	4- Methox yacetop henone	10	H <sub>2</sub> O <sub>2</sub> (3)	tert- Butanol	80	48	4- Methox yphenyl acetate	82
4	4- Nitroac etophen one	10	H <sub>2</sub> O <sub>2</sub> (3)	tert- Butanol	80	72	4- Nitroph enyl acetate	55

## **Experimental Protocols**

Protocol 1: General Procedure for the Catalytic Baeyer-Villiger Oxidation of Cyclic Ketones

#### Materials:

- Cyclic ketone (1.0 mmol)
- Diphenyl diselenide (0.05 mmol, 5 mol%)
- Hydrogen peroxide (30% aqueous solution, 2.0 mmol, 2.0 equiv.)
- 2-Propanol (5 mL)
- Saturated aqueous sodium thiosulfate solution

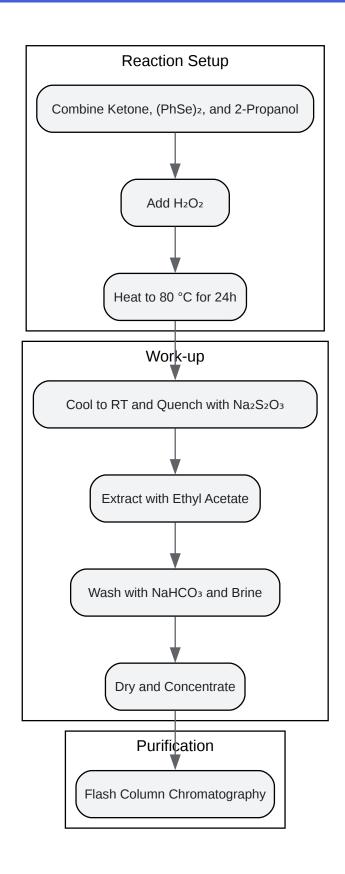


- Saturated aqueous sodium bicarbonate solution
- Brine
- · Anhydrous magnesium sulfate
- Ethyl acetate
- Hexane

#### Procedure:

- To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the cyclic ketone (1.0 mmol), diphenyl diselenide (0.05 mmol), and 2-propanol (5 mL).
- Stir the mixture at room temperature for 10 minutes to ensure dissolution.
- Slowly add the 30% aqueous hydrogen peroxide solution (2.0 mmol) to the reaction mixture.
- Heat the reaction mixture to 80 °C and maintain this temperature with stirring for 24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- Quench the excess peroxide by the slow addition of a saturated aqueous solution of sodium thiosulfate until a spot test with peroxide test strips is negative.
- Extract the mixture with ethyl acetate (3 x 15 mL).
- Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and then with brine (10 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired lactone.





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Caption: Experimental workflow for the oxidation of cyclic ketones.



#### Protocol 2: General Procedure for the Catalytic Baeyer-Villiger Oxidation of Aromatic Ketones

#### Materials:

- Aromatic ketone (1.0 mmol)
- **Diphenyl diselenide** (0.1 mmol, 10 mol%)
- Hydrogen peroxide (30% aqueous solution, 3.0 mmol, 3.0 equiv.)
- tert-Butanol (5 mL)
- Saturated agueous sodium thiosulfate solution
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Dichloromethane
- Hexane

#### Procedure:

- In a sealed tube, combine the aromatic ketone (1.0 mmol), **diphenyl diselenide** (0.1 mmol), and tert-butanol (5 mL).
- Add the 30% aqueous hydrogen peroxide solution (3.0 mmol) to the mixture.
- Seal the tube and heat the reaction mixture to 80 °C with vigorous stirring for the time indicated in Table 2.
- · Monitor the reaction by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature.

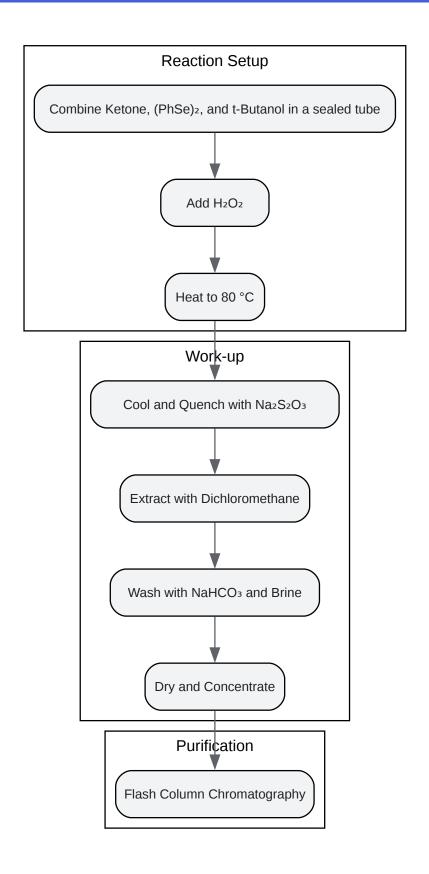
## Methodological & Application





- Carefully open the sealed tube and quench the excess peroxide with a saturated aqueous solution of sodium thiosulfate.
- Extract the product with dichloromethane (3 x 15 mL).
- Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) followed by brine (10 mL).
- Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
- Purify the resulting crude ester by flash column chromatography (eluent: hexane/ethyl acetate gradient).





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Caption: Experimental workflow for the oxidation of aromatic ketones.



## Conclusion

The **diphenyl diselenide**-catalyzed Baeyer-Villiger oxidation using hydrogen peroxide represents a valuable and greener alternative to traditional methods. The protocols outlined in this document provide a solid foundation for researchers to explore this efficient transformation for the synthesis of a wide range of esters and lactones, which are crucial intermediates in drug discovery and development. The mild reaction conditions and the use of an environmentally friendly oxidant make this methodology particularly attractive for modern synthetic chemistry.

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